1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol
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Overview
Description
1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol is an organic compound with the molecular formula C8H11F3O It is characterized by the presence of two cyclopropyl groups and a trifluoromethyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 2,2,2-trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction could produce trifluoroethanol .
Scientific Research Applications
1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to various biochemical effects. The compound may inhibit specific enzymes or modulate receptor activity, influencing cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler analog with similar trifluoromethyl and hydroxyl groups.
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol: Contains a single cyclopropyl group and trifluoromethyl group.
Uniqueness
1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties.
Properties
Molecular Formula |
C8H11F3O |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
1,1-dicyclopropyl-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(12,5-1-2-5)6-3-4-6/h5-6,12H,1-4H2 |
InChI Key |
QDSWYZPZBZHRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)(C(F)(F)F)O |
Origin of Product |
United States |
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